molecular formula C14H21NO5 B2511003 Tert-butyl exo-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2126144-10-1

Tert-butyl exo-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2511003
CAS No.: 2126144-10-1
M. Wt: 283.324
InChI Key: LPBUXRDOORAJOX-GDGBQDQQSA-N
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Description

Tert-butyl exo-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core bicyclic structure followed by the introduction of the tert-butyl and methoxy-oxopropanoyl groups. Key reaction conditions include the use of strong bases and specific catalysts to ensure the correct formation of the bicyclic framework.

Industrial Production Methods: On an industrial scale, the production of this compound requires precise control over reaction conditions to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to streamline the process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound is used to study enzyme-substrate interactions and to develop new biochemical assays. Its structural complexity makes it an ideal candidate for probing biological systems.

Medicine: The compound has shown promise in medicinal chemistry, where it is used to develop new therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties enable the creation of innovative products with enhanced performance and durability.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biological effects.

Comparison with Similar Compounds

  • Tert-butyl 3-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate

  • Tert-butyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

Uniqueness: Compared to similar compounds, Tert-butyl exo-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate stands out due to its unique bicyclic structure and the presence of the exo-6-(3-methoxy-3-oxopropanoyl) group

Properties

IUPAC Name

tert-butyl (1R,5S)-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-6-8-9(7-15)12(8)10(16)5-11(17)19-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBUXRDOORAJOX-USUYBEQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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